

Application Note: Structural Elucidation of **12-epi-Tadalafil** using NMR Spectroscopy

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Compound of Interest

Compound Name: *12-epi-Tadalafil*

CAS No.: 171596-27-3

Cat. No.: B1681205

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Abstract

This application note provides a detailed protocol for the structural elucidation of **12-epi-tadalafil**, a stereoisomer of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil. The cis-(6R,12aR) configuration of tadalafil is crucial for its pharmacological activity. The presence of stereoisomeric impurities, such as the trans-isomer **12-epi-tadalafil** ((6R,12aS)-Tadalafil), can impact the efficacy and safety of the drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of these isomers. This note outlines the application of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments for the differentiation of tadalafil from its 12-epimer.

Introduction

Tadalafil, marketed under the brand name Cialis, is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its chemical structure, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, contains two chiral centers at

positions 6 and 12a, leading to the possibility of four stereoisomers. The therapeutic effect is primarily attributed to the cis-isomer, (6R,12aR)-tadalafil. The epimer at the 12a position, (6R,12aS)-tadalafil, also known as **12-epi-tadalafil**, is a potential impurity that requires careful monitoring and control in pharmaceutical formulations.

NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of atoms within a molecule, making it an indispensable tool for stereochemical analysis. This application note details the NMR methodologies to distinguish between tadalafil and **12-epi-tadalafil**.

Structural Differences

The key to differentiating tadalafil and **12-epi-tadalafil** lies in the relative orientation of the hydrogen atoms at the chiral centers C-6 and C-12a. In tadalafil (cis-isomer), the protons H-6 and H-12a are on the same side of the piperidine ring. In **12-epi-tadalafil** (trans-isomer), these protons are on opposite sides. This difference in stereochemistry leads to distinct spatial proximities, which can be detected by Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols

Detailed experimental protocols for sample preparation and NMR data acquisition are provided at the end of this document. The recommended solvent is deuterated dimethyl sulfoxide (DMSO-d₆), which provides good solubility for both compounds.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for tadalafil. While experimental data for **12-epi-tadalafil** is not widely available, expected chemical shift variations based on stereochemical differences are discussed.

Table 1: ¹H NMR Chemical Shift Data (500 MHz, DMSO-d₆)

Proton	Tadalafil (ppm) [1]	12-epi-Tadalafil (ppm) (Expected)	Multiplicity	J (Hz)
H-1	4.18	~4.2	d	16.9
H-1'	3.94	~3.9	d	16.9
H-3	3.45	~3.5	d	14.7
H-3'	3.07	~3.1	dd	14.7, 6.9
H-4a	-	-	-	-
H-5	7.54	~7.5	d	7.8
H-6	6.13	~6.0	s	
H-7	7.02	~7.0	dd	7.8, 7.3
H-8	7.09	~7.1	dd	8.3, 7.3
H-9	7.27	~7.3	d	8.3
H-11	6.75	~6.8	s	
H-12a	5.19	~5.3	d	6.9
H-14	6.83	~6.8	d	8.1
H-17	6.69	~6.7	dd	8.1, 1.7
H-18	6.88	~6.9	d	1.7
O-CH ₂ -O	5.91	~5.9	s	
N-CH ₃	2.89	~2.9	s	
NH	11.02	~11.0	s	

Table 2: ¹³C NMR Chemical Shift Data (125 MHz, DMSO-d₆)

Carbon	Tadalafil (ppm)	12-epi-Tadalafil (ppm) (Expected)
C-1	166.5	~166.5
C-3	51.3	~51.0
C-4	21.0	~21.0
C-4a	106.2	~106.0
C-4b	125.8	~126.0
C-5	118.1	~118.1
C-6	55.4	~55.0
C-6a	136.1	~136.1
C-7	118.7	~118.7
C-8	121.6	~121.6
C-8a	136.3	~136.3
C-9	111.2	~111.2
C-11	108.4	~108.4
C-12a	52.3	~53.0
C-13	147.6	~147.6
C-14	146.8	~146.8
C-15	133.4	~133.4
C-16	108.1	~108.1
C-17	120.7	~120.7
C-18	106.9	~106.9
O-CH ₂ -O	101.1	~101.1
N-CH ₃	34.2	~34.2

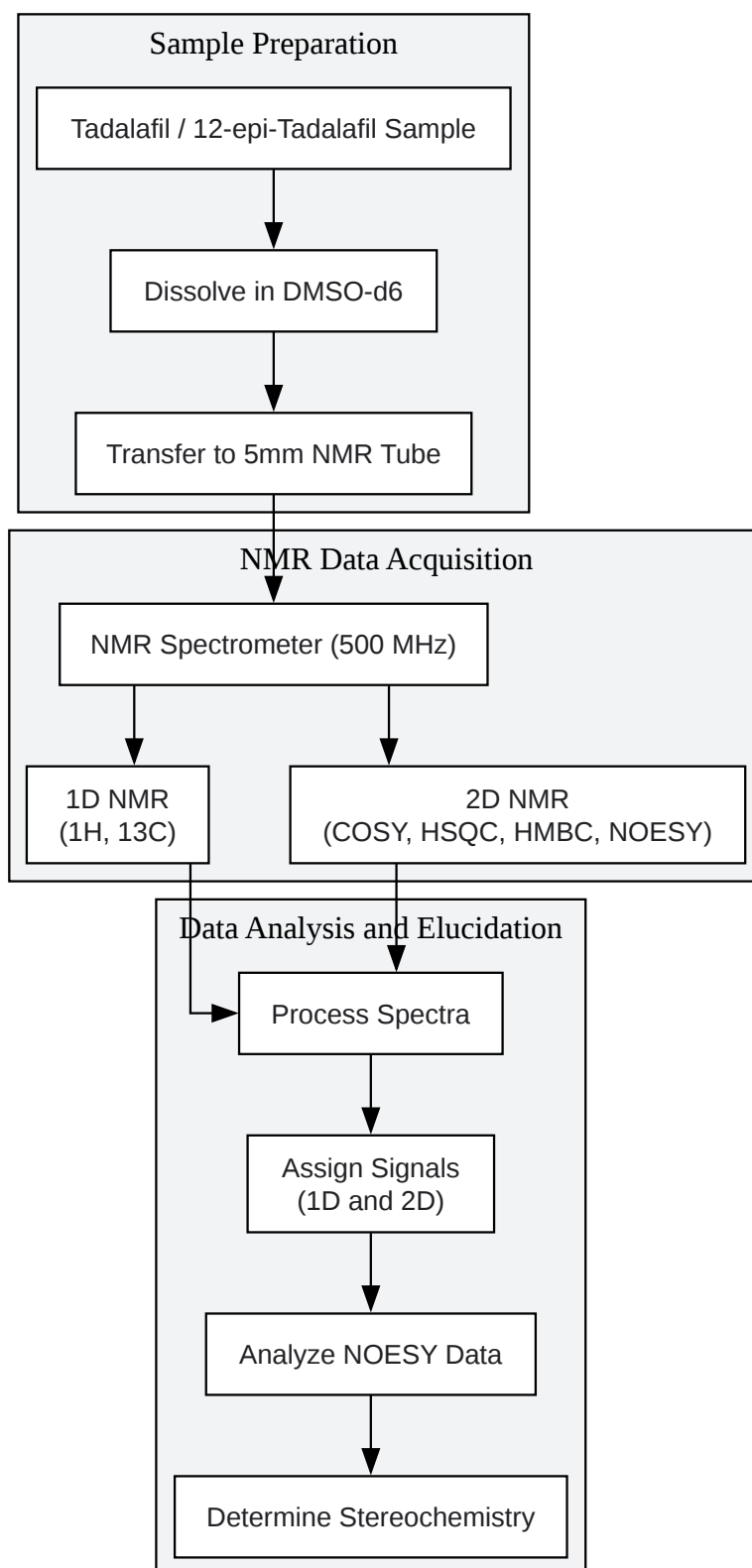
Structural Elucidation using 2D NMR

While ^1H and ^{13}C NMR provide initial fingerprints, 2D NMR techniques are essential for complete assignment and stereochemical determination.

- COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for differentiating tadalafil and **12-epi-tadalafil**. NOESY detects through-space interactions between protons that are close to each other (typically $< 5 \text{ \AA}$).

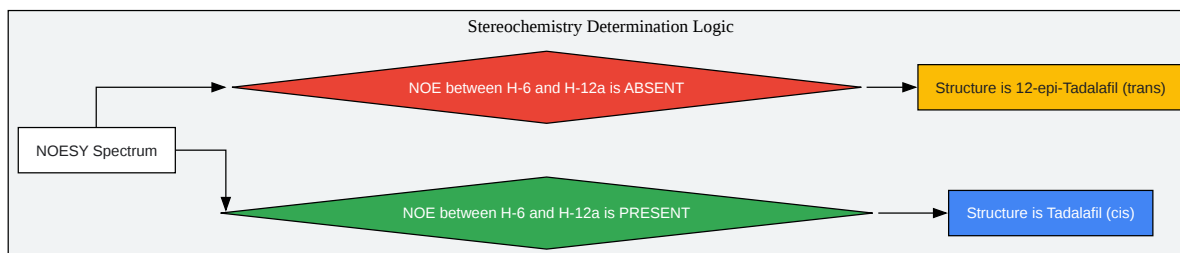
For tadalafil (cis-isomer), a clear NOE correlation is expected between H-6 and H-12a. For **12-epi-tadalafil** (trans-isomer), this correlation will be absent or significantly weaker due to the larger distance between these two protons. Instead, NOE correlations between H-12a and other protons on the opposite face of the ring system would be expected.[2]

Visualization of Experimental Workflow and Structural Elucidation Logic



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Logic for distinguishing tadalafil and **12-epi-tadalafil**.

Conclusion

NMR spectroscopy, particularly the use of 2D NOESY experiments, provides a definitive method for the structural elucidation and differentiation of tadalafil and its 12-epi-isomer. The presence or absence of a key NOE cross-peak between H-6 and H-12a serves as a diagnostic marker for the cis and trans configurations, respectively. The protocols and data presented in this application note can be readily implemented by researchers and scientists in the pharmaceutical industry for quality control and drug development purposes.

Detailed Experimental Protocols

Sample Preparation

- Weighing: Accurately weigh approximately 5-10 mg of the tadalafil or **12-epi-tadalafil** sample.
- Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
- Transfer: Transfer the solution to a standard 5 mm NMR tube.

- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz or higher field NMR spectrometer equipped with a probe capable of performing 2D experiments.

2.1. ^1H NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: DMSO- d_6
- Temperature: 298 K
- Spectral Width: 12-16 ppm
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 5 seconds
- Acquisition Time: 2-4 seconds

2.2. ^{13}C NMR Spectroscopy

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-220 ppm
- Number of Scans: 1024 or more (as ^{13}C is less sensitive)
- Relaxation Delay (d1): 2 seconds

2.3. 2D COSY (^1H - ^1H Correlation Spectroscopy)

- Pulse Program: Standard COSY experiment (e.g., 'cosygppqf' on Bruker instruments).
- Spectral Width (F2 and F1): 12-16 ppm
- Number of Increments (F1): 256-512

- Number of Scans per Increment: 8-16
- Relaxation Delay (d1): 1.5-2 seconds

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
- Spectral Width (F2 - ^1H): 12-16 ppm
- Spectral Width (F1 - ^{13}C): 160-180 ppm
- Number of Increments (F1): 256
- Number of Scans per Increment: 16-32
- Relaxation Delay (d1): 1.5 seconds

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgp1pndqf' on Bruker instruments).
- Spectral Width (F2 - ^1H): 12-16 ppm
- Spectral Width (F1 - ^{13}C): 200-220 ppm
- Number of Increments (F1): 512
- Number of Scans per Increment: 32-64
- Relaxation Delay (d1): 2 seconds

2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

- Pulse Program: Standard NOESY experiment with gradient selection and water suppression if necessary (e.g., 'noesygp1h' on Bruker instruments).
- Spectral Width (F2 and F1): 12-16 ppm

- Number of Increments (F1): 256-512
- Number of Scans per Increment: 16-32
- Relaxation Delay (d1): 2 seconds
- Mixing Time (d8): 500-800 ms (optimization may be required)

Data Processing and Analysis

- Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation.
- Phase and baseline correct all spectra.
- Reference the ^1H spectra to the residual solvent peak of DMSO- d_6 at 2.50 ppm and the ^{13}C spectra to the DMSO- d_6 peak at 39.52 ppm.
- Analyze the 1D and 2D spectra to assign all proton and carbon signals.
- Carefully examine the NOESY spectrum for the presence or absence of the cross-peak between H-6 and H-12a to determine the stereochemistry.

References

- [1. Quantitative \$^1\text{H}\$ -NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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